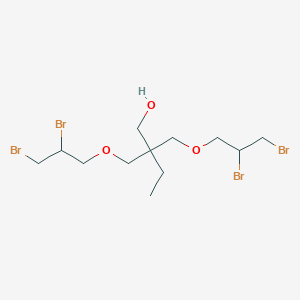
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol is an organic compound known for its unique structure and properties. This compound is characterized by the presence of bromine atoms and hydroxyl groups, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol typically involves the reaction of 2,2-bis(hydroxymethyl)butan-1-ol with 2,3-dibromopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful addition of reactants, temperature control, and purification steps to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less reactive derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated compound with similar reactivity.
2,2-Bis(allyloxymethyl)-1-butanol: Contains allyl groups instead of bromine atoms, leading to different reactivity and applications.
Uniqueness
2,2-Bis((2,3-dibromopropoxy)methyl)butan-1-ol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
分子式 |
C12H22Br4O3 |
|---|---|
分子量 |
533.92 g/mol |
IUPAC名 |
2,2-bis(2,3-dibromopropoxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H22Br4O3/c1-2-12(7-17,8-18-5-10(15)3-13)9-19-6-11(16)4-14/h10-11,17H,2-9H2,1H3 |
InChIキー |
CHUBTIGAWZTXIC-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(COCC(CBr)Br)COCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


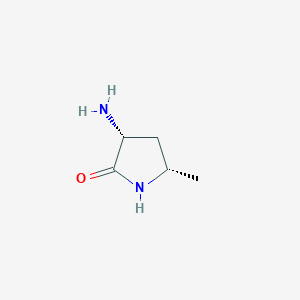
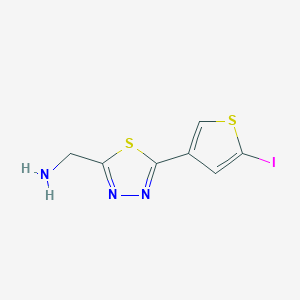
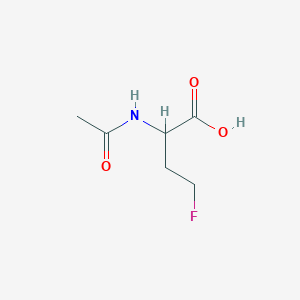
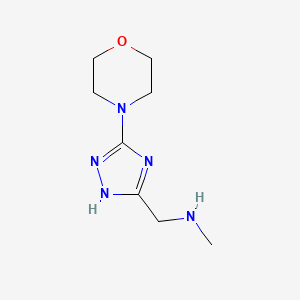
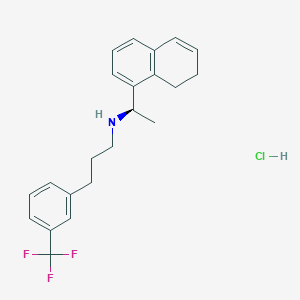
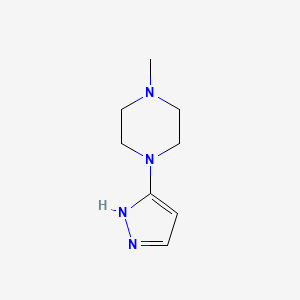
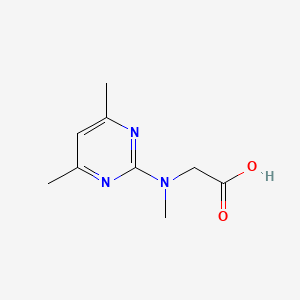
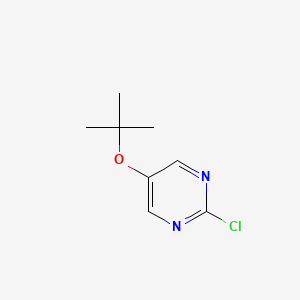
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)


![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)

